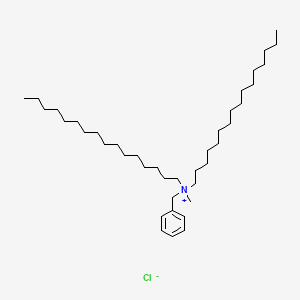

Dicetyl methyl benzyl ammonium chloride

Description

Properties

CAS No. |

38618-39-2 |

|---|---|

Molecular Formula |

C40H76ClN |

Molecular Weight |

606.5 g/mol |

IUPAC Name |

benzyl-dihexadecyl-methylazanium;chloride |

InChI |

InChI=1S/C40H76N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-33-37-41(3,39-40-35-31-30-32-36-40)38-34-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32,35-36H,4-29,33-34,37-39H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

NBPIESHSZVPURH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization

Quaternization Reactions in the Synthesis of Dicetyl methyl benzyl (B1604629) ammonium (B1175870) chloride

The cornerstone of Dicetyl methyl benzyl ammonium chloride synthesis is the quaternization reaction, a process that forms the central positively charged nitrogen atom bonded to four organic groups. mdpi.comnih.gov This reaction, specifically a type of nucleophilic substitution known as the Menshutkin reaction, involves the alkylation of a tertiary amine. nih.govnih.gov

The most direct pathway to synthesize this compound involves the reaction of a tertiary amine precursor, specifically N,N-dihexadecylmethyl-amine (dicetyl methyl amine), with a benzylating agent. researchgate.net The common and industrially relevant benzylating agent for this process is benzyl chloride. google.comindustrialchemicals.gov.au

The reaction is a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This displaces the chloride ion and forms a new carbon-nitrogen covalent bond, resulting in the quaternary ammonium cation with the chloride as the counter-ion. nih.gov The general manufacturing process for such compounds often starts from fatty acids derived from natural sources, which are converted through several stages into the required tertiary amine before the final quaternization step. google.comindustrialchemicals.gov.au The reaction can be represented as:

N,N-dihexadecylmethyl-amine + Benzyl chloride → this compound

This method is commonly used for preparing various benzalkonium chlorides by reacting different N,N-dimethyl-n-alkylamines with benzyl chloride. researchgate.netgoogle.com

The efficiency, rate, and yield of the quaternization reaction are highly dependent on the chosen solvent and reaction conditions. The Menshutkin reaction involves neutral reactants forming ionic products, so the polarity of the solvent plays a critical role. nih.govnih.gov A range of solvents have been studied for the synthesis of similar quaternary ammonium salts, including acetone, chloroform, dimethylformamide, ethanol, and butanone. researchgate.net

Table 1: Influence of Solvents on Quaternization Reactions

| Solvent | Type | Effect on Reaction | Reference |

|---|---|---|---|

| Acetonitrile | Polar Aprotic | High reaction rate. magritek.com | magritek.com |

| Methanol | Polar Protic | Good potential for process intensification and product separation. magritek.com | magritek.com |

| Butanone | Polar Aprotic | Considered a convenient solvent, requiring only one recrystallization for purification. researchgate.net | researchgate.net |

| Chloroform | Nonpolar | Can lead to the precipitation of the charged quaternary ammonium salt product, simplifying purification. nih.gov | nih.gov |

This table is generated based on findings from studies on analogous quaternary ammonium compounds.

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing quaternary ammonium compounds (QACs). A key focus is replacing traditional volatile organic solvents (VOSs) with environmentally benign alternatives. nih.gov Deep Eutectic Solvents (DESs), particularly those based on choline (B1196258) chloride, have emerged as effective and "greener" media for quaternization reactions. nih.gov These solvents are often biodegradable, non-toxic, and prepared from inexpensive materials. nih.gov

Another green chemistry approach involves using less toxic alkylating agents. For methylation reactions, dimethyl carbonate (DMC) is considered a green substitute for hazardous reagents like methyl halides and dimethyl sulfate (B86663). acs.org While the synthesis of the title compound requires benzylation, the principle of substituting hazardous reagents is a core tenet of sustainable synthesis. Furthermore, designing QACs that are inherently degradable in the environment is a growing area of research. rsc.org This involves incorporating less stable chemical bonds, such as ester groups, into the molecular structure to prevent long-term environmental accumulation. rsc.org

Purification and Yield Enhancement Techniques in this compound Production

The industrial-scale production of this compound necessitates robust purification methods to remove unreacted starting materials, by-products, and other impurities. Concurrently, optimizing reaction conditions is crucial for maximizing the product yield. This section explores common techniques employed for the purification and yield enhancement of this long-chain quaternary ammonium compound.

Purification of the final product is critical to meet quality standards and reduce the toxicity that can be associated with unreacted precursors. Common impurities in the synthesis of alkyldimethylbenzylammonium chlorides include unreacted tertiary amines (such as dihexadecylmethylamine), benzyl chloride, and related compounds like benzaldehyde (B42025) and benzyl alcohol which can be present in the technical grade starting material. google.comgoogle.comnih.gov

Recrystallization is a primary technique for purifying solid quaternary ammonium salts like this compound. The choice of solvent is paramount and is based on the principle that the desired compound should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature, while impurities remain soluble at the lower temperature. googleapis.com For long-chain quaternary ammonium compounds, solvents such as butanone have been found to be effective, allowing for the isolation of pure, crystalline products. mdpi.com In some cases, a single recrystallization step is sufficient to achieve high purity. mdpi.com The addition of low-polarity solvents like hexane (B92381) or diethyl ether to a solution of the crude product can also induce precipitation, leading to a purified product.

Chromatography offers another powerful method for purification, particularly for achieving very high purity or for separating complex mixtures. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of quaternary ammonium compounds and can be scaled up for preparative purification. Ion-exchange chromatography is also effective for removing ionic impurities from cationic surfactants.

Yield enhancement strategies focus on optimizing the quaternization reaction conditions. Key parameters that influence the yield include reaction temperature, reaction time, and the molar ratio of reactants. For the synthesis of similar alkyldimethylbenzylammonium chlorides, reaction temperatures are often elevated, for instance to 80-90°C, with reaction times of several hours to drive the reaction to completion. A patent describing the synthesis of a mixture of dodecyl- and tetradecyldimethylbenzylammonium chloride reported that using a specific mass ratio of the tertiary amine mixture to benzyl chloride (1.57-1.81:1) and purifying the benzyl chloride by distillation prior to use resulted in a product with a purity of at least 95 mass %. google.com Another patent reported a yield of 92% for dimethyl cetyl benzyl ammonium chloride. Microwave-assisted synthesis has also been explored as a method to shorten reaction times and potentially improve yields for quaternary ammonium salts.

Below are tables summarizing research findings on the purification and yield of long-chain alkyldimethylbenzylammonium chlorides, which serve as close analogs to this compound.

Table 1: Purification of Alkyldimethylbenzylammonium Chlorides

| Product | Purification Method | Key Findings | Purity Achieved | Source |

| Dodecyl- and Tetradecyldimethylbenzylammonium Chloride | Synthesis without further purification | The product contained 94.89% of the main substance, with benzyl chloride as the main impurity (4.82%). | 94.89% | google.com |

| Dodecyl- and Tetradecyldimethylbenzylammonium Chloride | Synthesis and subsequent purification | The purified aqueous solution had fewer impurities than the commercial product. | 97.23% | |

| Polymerizable Quaternary Ammonium Monomers | Precipitation with low-polarity solvents (hexane, diethyl ether) | Yields varied depending on the specific monomer and the leaving group on the alkyl halide. | 36.0% - 94.8% |

Table 2: Yield Enhancement in the Synthesis of Alkyldimethylbenzylammonium Chlorides

| Product | Reaction Conditions | Yield | Source |

| Dimethyl Cetyl Benzyl Ammonium Chloride | Reaction of dimethylcetylamine with benzyl chloride at 78°C for 3-4 hours. | 92% | |

| Dodecyl- and Tetradecyldimethylbenzylammonium Chloride | Reaction of a rectified tertiary amine mixture with purified benzyl chloride at 80-90°C for 2.5 hours. | >95% (based on purity) | google.com |

Mechanistic Investigations of Biological System Interactions

Cellular Membrane Permeabilization and Disruption Mechanisms

The cell membrane is the primary target for Dicetyl methyl benzyl (B1604629) ammonium (B1175870) chloride. Its amphiphilic nature, possessing both a hydrophobic tail (the dicetyl and benzyl groups) and a hydrophilic head (the quaternary ammonium group), facilitates its interaction with the lipid bilayer of cell membranes.

The initial interaction of Dicetyl methyl benzyl ammonium chloride with microbial cells involves its electrostatic attraction to the negatively charged components of the cell surface, followed by the insertion of its hydrophobic alkyl chains into the phospholipid bilayer. This process is analogous to the mechanisms described for other benzalkonium chlorides (BACs) and QACs. The long alkyl chains of this compound are believed to penetrate the hydrophobic core of the cell membrane, leading to a disorganization of the lipid packing.

This insertion disrupts the integral structure of the membrane, affecting not only the lipid components but also the embedded proteins. Membrane proteins, which are crucial for various cellular functions including transport and signaling, can be denatured or displaced by the surfactant molecules. This disruption of the lipid-protein interface impairs their function. For other QACs, such as alkyldimethylbenzylammonium chloride (ADBAC), it has been observed that they bind irreversibly to both phospholipids (B1166683) and proteins within the microbial cell membrane, leading to a loss of membrane integrity. nih.gov

The interaction can be conceptualized in the following stages, based on studies of related compounds:

Adsorption and Binding: The cationic headgroup of the molecule binds to the negatively charged surface of the microbial cell membrane.

Hydrophobic Insertion: The long dicetyl chains penetrate the hydrophobic interior of the lipid bilayer.

Membrane Disruption: This insertion leads to a loss of the ordered structure of the membrane, increasing its fluidity and permeability.

The table below summarizes the interactions of various QACs with membrane components, which are expected to be similar for this compound.

| Compound Class | Interaction with Phospholipids | Interaction with Membrane Proteins | Reference |

| Benzalkonium Chlorides (BACs) | Disruption of lipid bilayer organization | Irreversible binding and denaturation | nih.govwikipedia.org |

| Didecyldimethylammonium chloride (DDAC) | Forms a double monolayer, causing significant disruption | Implied interaction leading to leakage | nih.gov |

| Cetyltrimethylammonium chloride (CTAC) | Induces membrane destruction | Implied interaction leading to cell death |

This table presents data for closely related quaternary ammonium compounds, illustrating the general mechanism of action.

The permeabilization of the cell membrane directly leads to the leakage of essential intracellular components. Studies on similar QACs, such as ADBAC and DDAC, have demonstrated a rapid release of potassium ions (K+) and 260-nm-absorbing materials, which include nucleotides and other small molecules, from the cytoplasm. nih.gov This leakage is a clear indicator of the loss of the membrane's selective permeability.

The sequence of events leading to cell death can be summarized as:

Increased Membrane Permeability: Disruption of the phospholipid bilayer allows for the uncontrolled passage of ions and small molecules.

Ion Leakage: Efflux of critical ions like K+ disrupts the electrochemical gradients necessary for cellular function.

Loss of Cellular Contents: Leakage of nucleotides, amino acids, and other metabolites depletes the cell of its essential building blocks.

Bioenergetic Collapse: Dissipation of the proton motive force and inhibition of ATP synthesis leads to a cessation of metabolic activity.

Subcellular and Molecular Target Identification

Beyond the cell membrane, the components of this compound can interact with various subcellular and molecular targets once they gain entry into the cell.

Once inside the cell, this compound can interact with and denature cytoplasmic proteins, including essential enzymes. As a cationic surfactant, it can disrupt the critical intermolecular interactions and tertiary structures that are vital for protein function. wikipedia.org The hydrophobic tails can interfere with the hydrophobic cores of proteins, while the charged headgroups can disrupt electrostatic interactions, leading to unfolding and loss of enzymatic activity.

While specific studies on this compound are limited, research on other QACs provides insight into these mechanisms. For instance, molecular docking studies with benzyldimethyldodecyl ammonium chloride have shown its potential to occupy the active sites of fungal enzymes, suggesting a mechanism of competitive inhibition. mdpi.com It is plausible that this compound acts through similar pathways, inhibiting key metabolic enzymes and contributing to cell death.

The interaction of cationic surfactants with nucleic acids (DNA and RNA) is another potential mechanism of antimicrobial action. The positively charged quaternary ammonium group can interact with the negatively charged phosphate (B84403) backbone of DNA and RNA. This interaction can lead to the condensation of nucleic acids, which may interfere with their normal functions, including replication and transcription.

While direct evidence for this compound is scarce, some studies on related compounds suggest that they can cause DNA damage. nih.gov The disruption of nucleic acid integrity and the inhibition of the enzymatic machinery involved in replication and transcription would be lethal to the cell.

Comparative Mechanistic Analysis Across Microbial Taxa (Bacteria, Fungi, Viruses)

The broad-spectrum antimicrobial activity of this compound and other QACs stems from their ability to target fundamental structures common to many microorganisms. However, there are some differences in their mechanisms of action across different microbial taxa.

Bacteria: The primary mechanism against both Gram-positive and Gram-negative bacteria is the disruption of the cell membrane. Gram-positive bacteria, with their thick but porous peptidoglycan layer, are generally more susceptible than Gram-negative bacteria, which possess an outer membrane that can act as an additional barrier.

Fungi: The antifungal activity also involves membrane disruption. The ergosterol-containing fungal cell membrane is a key target. Similar to bacteria, this leads to leakage of intracellular contents and cell death. Some QACs have been shown to inhibit key fungal enzymes. mdpi.comnih.gov

Viruses: The virucidal activity of QACs is most effective against enveloped viruses. The lipid envelope of these viruses is highly susceptible to disruption by surfactants, leading to the inactivation of the virus. Non-enveloped viruses, which lack a lipid envelope, are generally more resistant. The mechanism involves the breakdown of the viral envelope, preventing the virus from binding to and entering host cells.

The following table provides a comparative overview of the antimicrobial action of QACs, which is expected to be representative of this compound.

| Microbial Taxon | Primary Target | Key Mechanistic Actions | General Efficacy | References |

| Bacteria (Gram-positive) | Cell Membrane | Disruption of phospholipid bilayer, protein denaturation, leakage of cellular contents. | High | wikipedia.orgnih.gov |

| Bacteria (Gram-negative) | Outer Membrane, Cell Membrane | Disruption of outer membrane, subsequent disruption of inner membrane, leakage of cellular contents. | Moderate to High | nih.govwikipedia.org |

| Fungi | Cell Membrane | Interaction with ergosterol (B1671047), disruption of membrane integrity, enzyme inhibition. | High | mdpi.comnih.gov |

| Viruses (Enveloped) | Viral Envelope | Disruption of the lipid envelope, inactivation of viral particles. | High | |

| Viruses (Non-enveloped) | Capsid Proteins | Less effective; may involve interaction with capsid proteins. | Low to Moderate |

This table is based on the general activity of quaternary ammonium compounds.

Gram-Positive vs. Gram-Negative Bacterial Responses

The fundamental differences in the cell envelope structure of Gram-positive and Gram-negative bacteria are key determinants of their differential susceptibility to this compound and other QACs. Generally, Gram-positive bacteria exhibit greater sensitivity. nih.gov

The mechanism of action against bacteria involves a multi-step process. Initially, the cationic head of the this compound molecule adsorbs to the negatively charged bacterial cell surface. researchgate.net The long hydrophobic alkyl chains then penetrate the lipid bilayer of the cell membrane, causing its disorganization and increased permeability. researchgate.netquora.com This disruption leads to the leakage of essential intracellular components, such as potassium ions and nucleic acids, ultimately resulting in cell death. quora.com

Gram-Positive Bacteria: The cell wall of Gram-positive bacteria is primarily composed of a thick layer of peptidoglycan, which is readily permeable to QACs. This allows for direct interaction with the underlying cytoplasmic membrane. The binding of the QAC to the membrane proteins and phospholipids leads to a rapid loss of membrane integrity. drugbank.com Studies on related alkyldimethylbenzylammonium chlorides have shown that these compounds are highly effective against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net For instance, alkyldimethylbenzylammonium chloride (a blend of C12, C14, and C16 alkyl homologues) exhibited a minimum inhibitory concentration (MIC) of 0.4 to 1.8 µg/ml against Staphylococcus aureus. nih.gov

Gram-Negative Bacteria: Gram-negative bacteria possess an outer membrane composed of lipopolysaccharide (LPS), which acts as an additional protective barrier. nih.govrsc.org This outer membrane can hinder the penetration of QACs, rendering these bacteria generally less susceptible than their Gram-positive counterparts. quora.comrsc.orgnih.gov However, QACs with longer alkyl chains, such as the C16 chains in this compound, have demonstrated enhanced activity against Gram-negative bacteria. nih.gov The hydrophobic nature of the long alkyl chains facilitates the disruption of the LPS layer, allowing the compound to reach the inner cytoplasmic membrane. Research on alkyldimethylbenzylammonium chlorides has indicated that compounds with C16 alkyl chains are more effective against Gram-negative bacteria. nih.gov

Table 1: Comparative Efficacy of Alkyldimethylbenzylammonium Chlorides against Bacteria

| Compound | Bacterial Type | Organism | Observed Efficacy (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Alkyldimethylbenzylammonium chloride (C12, C14, C16 blend) | Gram-Positive | Staphylococcus aureus | 0.4 - 1.8 | nih.gov |

| Alkyldimethylbenzylammonium chloride (C16) | Gram-Negative | General | Optimal activity noted for C16 chain length | nih.gov |

| Didecyl methyl benzyl ammonium chloride | Gram-Negative | Escherichia coli | 10 | google.com |

Antifungal Action Mechanisms

This compound also exhibits significant antifungal properties. The mechanism of action against fungi is similar to that against bacteria, primarily involving the disruption of the cell membrane. The primary target in fungal cells is ergosterol, a key component of the fungal cell membrane that is absent in bacterial and animal cells. researchgate.net

The interaction of the long alkyl chains of the QAC with ergosterol impairs the fluidity and structural integrity of the fungal membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death. researchgate.net Studies on related long-chain QACs have demonstrated their efficacy against a range of fungal species. For example, alkyldimethylbenzylammonium chlorides are known to be effective against various fungi and yeasts. atamanchemicals.combiomedpharmajournal.org Research has shown that the antifungal activity of these compounds is also dependent on the alkyl chain length, with C12 derivatives often showing high efficacy against yeasts and fungi. nih.gov

Table 2: Antifungal Activity of Related Quaternary Ammonium Compounds

| Compound | Fungal Species | Observed Effect | Reference |

|---|---|---|---|

| Alkyldimethylbenzylammonium chloride (C12) | Yeasts and Fungi | Optimal activity noted for C12 chain length | nih.gov |

| Alkyl dimethyl benzyl ammonium chloride (ADBAC) | Physalospora vaccinii | Complete inhibition of growth at 1,000 ppm | researchgate.net |

Antiviral Efficacy Against Enveloped Viruses

This compound is particularly effective against enveloped viruses. atamanchemicals.combiomedpharmajournal.orgjcu.cz The viral envelope is a lipid bilayer derived from the host cell membrane, and it is a crucial component for viral entry into host cells. The mechanism of antiviral action of QACs against enveloped viruses is centered on the disruption of this lipid envelope. nih.govpharmafocusasia.com

The cationic head of the QAC interacts with the negatively charged components of the viral envelope, while the hydrophobic alkyl chains penetrate and disrupt the lipid bilayer. pharmafocusasia.com This leads to the destruction of the viral envelope, rendering the virus incapable of infecting host cells. nih.govmdpi.com This mechanism explains why QACs are generally more potent against enveloped viruses, such as influenza virus and herpes simplex virus, compared to non-enveloped viruses which lack a lipid envelope. nih.govpharmafocusasia.comkarger.com

Research on related compounds has confirmed this efficacy. For instance, studies have shown that alkyldimethylbenzylammonium chlorides are effective against enveloped viruses like influenza A virus and human coronavirus. news-medical.netepa.govepa.gov In one study, a disinfectant containing alkyl (50% C14, 40% C12, 10% C16) dimethyl benzyl ammonium chlorides demonstrated complete inactivation of Swine Influenza A (H1N1) virus. epa.gov Another study showed that a quaternary ammonium compound-based disinfectant was effective in inactivating Herpes Simplex Virus type 1. karger.com

Table 3: Virucidal Efficacy of Related Quaternary Ammonium Compounds Against Enveloped Viruses

| Compound/Product | Virus | Observed Effect | Reference |

|---|---|---|---|

| Alkyl (50% C14, 40% C12, 10% C16) dimethyl benzyl ammonium chlorides | Swine Influenza A (H1N1) | Complete inactivation | epa.gov |

| Quaternary ammonium-based disinfectant | Herpes Simplex Virus type 1 (HSV-1) | Inactivated (reduction factor of 4 log) | karger.com |

| Immobilized Quaternary Ammonium Compounds (IQACs) | Influenza A (H1N1) virus | Complete inactivation within 2 minutes | nih.gov |

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Analysis of Dicetyl Methyl Benzyl (B1604629) Ammonium (B1175870) Chloride

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Dicetyl methyl benzyl ammonium chloride.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the two cetyl chains, the methyl group, and the benzyl group. The long aliphatic chains would exhibit a complex multiplet in the upfield region (approximately 0.8-1.8 ppm). The protons of the methyl group attached to the nitrogen would appear as a singlet, while the methylene (B1212753) protons of the benzyl group would also produce a singlet, typically in the downfield region. The aromatic protons of the benzyl group would present as multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data, with signals corresponding to each unique carbon atom in the molecule. The aliphatic carbons of the cetyl chains would resonate at the higher field end of the spectrum, while the carbons of the benzyl group and the carbons directly bonded to the nitrogen atom would appear at lower fields.

The purity of the compound can also be assessed by NMR, where the presence of unexpected signals may indicate impurities.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar n-Alkyldimethylbenzylammonium Chlorides jcu.cz

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Benzyl-dodecyl-dimethylammonium chloride | 0.88 (t, 3H, CH₃), 1.24 (m, 18H, (CH₂)₉-CH₃), 1.76 (m, 2H, N-CH₂-CH₂), 3.24 (s, 6H, N-(CH₃)₂), 3.35 (m, 2H, N-CH₂), 4.89 (s, 2H, Ar-CH₂-N), 7.40 (m, 3H, Ar), 7.63 (m, 2H, Ar) | 13.84 (CH₃), 22.31–28.94 (5 CH₂), 31.37 (N-CH₂-CH₂), 49.48 (CH₃N), 63.24 (N-CH₂-CH₂), 67.12 (N-CH₂-Ar), 127.51, 128.83, 130.24, 133.03 (Ar) |

| Benzyl-tetradecyl-dimethylammonium chloride | Not specified | 14.02 (CH₃), 22.57–29.49 (9 CH₂), 31.79 (N-CH₂- CH₂), 49.85 (CH₃N), 63.08 (N-CH₂-CH₂), 67.34 (N-CH₂-Ar), 127.55, 129.03, 130.42, 133.11 (Ar) |

| Benzyl-hexadecyl-dimethylammonium chloride | Not specified | 13.91 (CH₃), 22.42–29.73 (13 CH₂), 31.69 (N-CH₂-CH₂), 49.48 (CH₃N), 63.28 (N-CH₂-CH₂), 67.03 (N-CH₂-Ar), 127.41, 128.86, 130.27, 133.05 (Ar) |

Note: The data presented is for compounds structurally related to this compound and serves as an illustrative example.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by absorption bands corresponding to its aliphatic and aromatic components.

Key expected absorption bands would include:

C-H stretching vibrations of the long cetyl chains and the methyl group, typically observed in the 2850-2960 cm⁻¹ region.

C-H stretching of the aromatic ring of the benzyl group, appearing around 3000-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring, which are expected in the 1450-1600 cm⁻¹ range.

C-N stretching vibrations , which can be observed in the fingerprint region.

While a specific FTIR spectrum for this compound is not available, data from related compounds like Benzyl-dodecyl-dimethylammonium chloride shows characteristic peaks for C-H, and C=C bonds. jcu.cz

Table 2: Representative FTIR Data for Structurally Similar Benzyl-alkyldimethylammonium Compounds jcu.cz

| Compound | FTIR (KBr, ν cm⁻¹) |

| Benzyl-dodecyl-dimethylammonium chloride | 3414 (O-H, likely from water), 2956, 2924, 2853 (C-H, CH₂, CH₃), 1638, 1617, 1469, 1456 (C=C) |

| Benzyl-tetradecyl-dimethylammonium chloride | 3422 (O-H, likely from water), 2954, 2921, 2852 (C-H, CH₂, CH₃), 1638, 1617, 1460, 1456 (C=C) |

Note: The data presented is for compounds structurally related to this compound and serves as an illustrative example.

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₄₀H₇₆ClN), the molecular weight of the cation (benzyl-dihexadecyl-methylazanium) is 571.04 g/mol , and the chloride salt is 606.49 g/mol . nih.govncats.io

In a mass spectrum, the parent ion peak corresponding to the cation [C₄₀H₇₆N]⁺ would be expected at m/z 571.04. The fragmentation pattern would likely involve the loss of the benzyl group, the methyl group, or cleavage of the cetyl chains. The detection of these characteristic fragments would provide definitive structural confirmation.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound. While specific TGA data for this compound is not available in the public literature, the thermal behavior of similar quaternary ammonium salts suggests that they are generally thermally stable molecules. nih.gov The decomposition temperature would be dependent on the length of the alkyl chains and the nature of the counter-ion. A TGA thermogram would show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges, providing information about the degradation process.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. For a long-chain quaternary ammonium salt like this compound, DSC analysis would reveal its melting point and any other phase transitions it might undergo upon heating or cooling. Studies on other tetraalkylammonium halides have shown that the length of the alkyl chains can influence their thermal behavior and interactions in solution. nih.gov A DSC thermogram would show endothermic peaks corresponding to melting and other phase changes, and exothermic peaks for crystallization events.

Microscopic and Morphological Characterization

The microscopic and morphological characterization of this compound, a quaternary ammonium compound (QAC), is crucial for understanding its behavior at interfaces and its interaction with various surfaces. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide valuable insights into the surface topography and nanoscale features of this compound.

Scanning Electron Microscopy (SEM) for Surface Topography Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography of materials at high magnifications. While specific SEM studies on this compound are not extensively available in the public domain, the analysis of related quaternary ammonium compounds provides a strong indication of its expected surface characteristics.

For instance, SEM has been employed to study the effects of other QACs, such as benzyldimethyldodecyl ammonium chloride, on the surfaces of materials like denture-based resins. nih.gov These studies reveal how the incorporation of QACs can alter the surface morphology, which is critical for applications where surface properties are paramount. nih.gov SEM images of Escherichia coli treated with quaternary ammonium-polyhedral oligomeric silsesquioxane have shown significant morphological changes to the bacterial cells, demonstrating the interaction of QACs at a microscopic level. nih.gov

It is anticipated that SEM analysis of this compound would reveal details about its crystalline structure, particle size distribution, and how it forms films or aggregates on different substrates. Such information is vital for its application in various fields where surface interaction is a key mechanism of action.

Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the characterization of surfaces at the nanoscale. AFM can be operated in various modes to obtain three-dimensional topographical images and to probe local mechanical properties.

Studies on cationic surfactants, a class to which this compound belongs, have utilized AFM to investigate their adsorption and aggregation behavior on different surfaces. For example, AFM has been used to visualize the formation of micelles and other aggregate structures of cationic surfactants like hexadecyltrimethylammonium chloride (CTACl) on silica (B1680970) surfaces. acs.orgnih.govaps.org These studies have shown that the structure of the adsorbed layer can range from monolayers to more complex aggregates like spheres or hemispheres, depending on the concentration of the surfactant and the nature of the substrate. acs.orgnih.govaps.org

AFM has also been employed to study the adsorption of cationic surfactants on more complex and less idealized surfaces, such as regenerated cellulose (B213188) fibers. rsc.orgrsc.org These investigations provide insights into how these molecules interact with rough and non-uniform surfaces, which is more representative of real-world applications. rsc.orgrsc.org It is expected that AFM studies on this compound would reveal similar self-assembly behaviors, providing critical data on how it forms layers and interacts with surfaces at the molecular level.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for understanding the properties and interactions of chemical compounds at the molecular level. For this compound, these techniques can predict its behavior and interactions, guiding experimental studies and the design of new applications.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding the interaction between a ligand, such as this compound, and a biological target, like an enzyme or a receptor.

While specific molecular docking studies for this compound are not widely reported, research on similar QACs provides a strong precedent. For example, in silico molecular docking has been used to predict the antifungal activity of benzyldimethyldodecyl ammonium chloride by simulating its interaction with key enzymes in Candida albicans, such as dihydrofolate reductase and candidapepsin-1. nih.gov These simulations can reveal the binding energies and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. nih.gov

A hypothetical molecular docking study of this compound would involve creating a 3D model of the molecule and docking it into the active site of a relevant biological target. The results would provide insights into its potential efficacy and mechanism of action, which can be invaluable for drug discovery and development processes.

Table 1: Hypothetical Molecular Docking Scores for this compound against Fungal Enzymes

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydrofolate Reductase | -6.8 | PHE 36, ILE 112, TYR 118 |

| Candidapepsin-1 | -7.2 | ILE 62, LEU 69, VAL 10 |

This table is for illustrative purposes and is based on findings for similar compounds. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that correlates the structural or property descriptors of a set of compounds with a particular physicochemical property or biological activity. These models can then be used to predict the properties of new or untested compounds.

QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR) modeling, have been extensively applied to quaternary ammonium compounds to predict various properties, including their toxicity and antimicrobial activity. nih.govresearchgate.net For instance, QSAR models have been developed for mono- and bis-quaternary ammonium salts to predict their antagonist activity at neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov These models often use descriptors such as the length of the N-alkyl chain, molecular surface area, and partition coefficients to predict activity. nih.gov

Similarly, QSPR studies on the toxicity of QACs to aquatic organisms have shown that properties like alkyl chain length and total connectivity are key descriptors in determining their environmental impact. researchgate.net A QSPR model for this compound could be developed by calculating a range of molecular descriptors and correlating them with experimentally determined properties. Such a model would be a valuable tool for predicting its behavior and potential applications without the need for extensive experimental testing.

Table 2: Key Descriptors in QSPR/QSAR Models for Quaternary Ammonium Compounds

| Descriptor | Typical Contribution to Model | Relevance to this compound |

| N-Alkyl Chain Length | High | The two C16 chains are expected to be a dominant factor in its properties. |

| Molecular Surface Area | Moderate | Influences interactions with surfaces and biological membranes. |

| Partition Coefficient (logP) | Moderate | Relates to its distribution between aqueous and lipid phases. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Low to Moderate | Can be related to its reactivity and stability. |

This table summarizes general findings from QSPR/QSAR studies on QACs and their expected relevance to the target compound. nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Impact of Alkyl Chain Length and Branching on Biological Efficacy and Surface Activity

The defining characteristic of Dicetyl Methyl Benzyl (B1604629) Ammonium (B1175870) Chloride is the presence of two sixteen-carbon (cetyl) alkyl chains. The length and nature of the alkyl groups in QACs are paramount in determining their biological efficacy and surface-active properties. nih.govasm.org Generally, the antimicrobial activity of QACs increases as the alkyl chain length grows, reaching an optimum for chains between 12 and 16 carbon atoms. asm.org This is because the long hydrocarbon chains enhance the compound's ability to interact with and disrupt the cell membranes of microorganisms. nih.gov

However, if the alkyl chains become excessively long (e.g., 18 carbons or more), the biological efficacy can decrease. nih.gov This may be due to the long chains coiling and masking the positively charged quaternary ammonium head, which hinders the necessary electrostatic interactions with the negatively charged surfaces of bacteria. nih.govfrontiersin.org

| Structural Component | Influence on Activity | Source |

| Dual Cetyl (C16) Chains | Provides high hydrophobicity, optimal for penetrating bacterial membranes and disrupting their structure. | nih.govasm.org |

| Quaternary Ammonium Head | The cationic center that electrostatically binds to the negatively charged microbial cell surface. | frontiersin.orgnih.gov |

| Benzyl Group | Enhances antimicrobial potency. | mdpi.com |

| Methyl Group | A small, non-interfering group that completes the quaternary structure. | asm.org |

| Chloride Counterion | Ensures charge neutrality and influences solubility. | frontiersin.org |

This table provides a summary of the roles of the different molecular components of Dicetyl Methyl Benzyl Ammonium Chloride based on general principles of QAC chemistry.

The two cetyl chains give this compound a pronounced hydrophobic (lipophilic) character. This property is crucial for its mechanism of action, which involves targeting the cytoplasmic membranes of bacteria and the plasma membranes of yeasts. asm.org The hydrophobic tails are driven to penetrate the lipid bilayer of the cell membrane, disrupting its integrity. nih.gov This optimization of lipophilicity allows the molecule to effectively breach the microbial cell's primary defense, leading to the leakage of essential intracellular components and ultimately, cell death. nih.gov The balance between the hydrophilic quaternary ammonium head and the large hydrophobic tails defines its amphiphilic nature, enabling it to interact effectively at lipid-water interfaces like the cell membrane. mdpi.com

The presence of two long alkyl chains places this compound in the category of double-chain surfactants. Compared to their single-chain counterparts, double-chain QACs often exhibit a greater ability to reduce surface tension and a stronger tendency to form aggregates such as micelles or vesicles in solution. mdpi.com The two hydrophobic tails create a significant driving force for self-assembly to minimize their contact with water. mdpi.com This powerful amphiphilic balance, with a large hydrophobic part relative to the hydrophilic head, means that such compounds are often less soluble in water and may form more complex structures like lamellar phases instead of simple spherical micelles. mdpi.com This aggregation behavior is critical, as the formation of micelles can influence the compound's availability and interaction with biological surfaces.

Role of the Benzyl and Methyl Substituents on Quaternary Nitrogen Activity

The activity of a QAC is not solely dependent on its long alkyl chains. The other groups attached to the central nitrogen atom also play a significant role.

Benzyl Group : The benzyl substituent is known to enhance the antimicrobial activity of QACs. mdpi.com Compounds like benzalkonium chlorides, which also feature a benzyl group, are noted for their broad-spectrum efficacy. mdpi.com This enhancement is attributed to the additional hydrophobic interactions provided by the aromatic ring, which can further promote association with microbial membranes.

Methyl Group : The methyl group is the smallest alkyl substituent. Its primary role is to complete the quaternary ammonium structure without adding significant steric bulk. This ensures that the cationic charge on the nitrogen atom remains accessible for electrostatic interaction with target cell surfaces. asm.org

QSAR Modeling for Predictive Design of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For QACs, QSAR models can be developed to predict the antimicrobial efficacy of new, unsynthesized analogues. researchgate.net

By creating a mathematical model based on a series of known QACs, researchers can predict the activity of a new analogue, such as a variant of this compound. This predictive design could involve:

Varying the length of the dual alkyl chains.

Introducing branching into the alkyl chains.

Modifying the benzyl group with different substituents.

Changing the smaller alkyl group (e.g., from methyl to ethyl).

Applications in Advanced Materials Science and Engineering

Role as a Cationic Surfactant in Emulsion and Dispersion Systems

As a cationic surfactant, dicetyl methyl benzyl (B1604629) ammonium (B1175870) chloride possesses an amphiphilic nature, with a hydrophilic quaternary ammonium head group and hydrophobic alkyl and benzyl tails. This structure enables it to adsorb at oil-water or particle-liquid interfaces, reducing interfacial tension and facilitating the formation of stable emulsions and dispersions. This property is crucial in various material synthesis and formulation processes.

Stabilization of Nanoparticle Synthesis and Morphological Control

The synthesis of nanoparticles with controlled size and shape is critical for their application in fields ranging from catalysis to electronics. Cationic surfactants play a pivotal role in this process by acting as stabilizing agents that prevent the agglomeration of newly formed nanoparticles. The surfactant molecules form a protective layer around the nanoparticles, with their charged head groups providing electrostatic repulsion.

Research on structurally similar compounds, such as benzyldimethylhexadecylammonium chloride (BDHAC), demonstrates this capability. For instance, BDHAC has been successfully used as both a source of chloride ions and a stabilizing agent in the aqueous synthesis of silver chloride (AgCl) nanocolloidal dispersions. In such syntheses, the surfactant's head group influences the stability of the resulting nanoparticles. The presence of the benzyl group, alongside the long alkyl chains, can modulate the packing of the surfactant molecules on the nanoparticle surface, thereby influencing the final morphology and stability of the dispersion. The ability to control morphology is fundamental, as the shape and structure of nanoparticles dictate their interaction with the environment and their ultimate effectiveness in a given application mdpi.com.

The general mechanism involves the surfactant adsorbing onto the surface of the growing nanocrystals. This adsorption can be preferential to certain crystallographic faces, which alters the relative growth rates of these faces and results in anisotropic shapes, such as nanorods or nanoprisms, instead of simple spheres researchgate.net. By adjusting the concentration of the surfactant, researchers can fine-tune the size and shape distribution of the synthesized nanoparticles mdpi.comresearchgate.net.

Development of Reverse Micellar Systems for Biocatalysis

Reverse micelles are nanometer-sized water droplets dispersed in a bulk organic solvent, stabilized by a layer of surfactant molecules. These systems create a unique microenvironment that can encapsulate enzymes and other biomolecules, allowing them to function in non-aqueous media. This is particularly valuable for biocatalysis involving substrates that are poorly soluble in water.

Cationic surfactants like dicetyl methyl benzyl ammonium chloride are instrumental in forming stable reverse micelles. A study on the closely related compound benzylhexadecyldimethylammonium chloride (BHDC) in a water/benzene (B151609) system revealed the formation of stable reverse micellar structures researchgate.net. The interface of these cationic reverse micelles is positively charged, which can influence the activity and stability of encapsulated enzymes through electrostatic interactions. The water pool within the reverse micelle mimics an aqueous environment, keeping the enzyme in its active conformation, while the organic solvent can dissolve hydrophobic substrates researchgate.net.

The dynamics within these reverse micelles, such as the exchange of materials between water pools, can be influenced by the nature of the surfactant's headgroup and its interaction with the encapsulated molecules researchgate.net. These systems are not only used for biocatalytic reactions but also for the separation and purification of proteins and enzymes, as they provide a selective environment that can protect the biomolecule's structure and function researchgate.net.

Integration into Polymer Composites and Polymer Blends

The incorporation of quaternary ammonium compounds (QACs) into polymer systems is a well-established strategy to enhance material properties. Due to their ionic nature and surfactant capabilities, compounds like this compound can act as compatibilizers and property modifiers in both polymer blends and composites mdpi.com.

Enhancement of Thermo-Mechanical Properties of Polymer Materials

The addition of QACs as compatibilizers can significantly impact the thermo-mechanical properties of polymer blends. In the case of the BDAC-compatibilized PET/PE blend, notable improvements in mechanical properties were observed. The tensile strength and tensile modulus of the blend increased by up to 14% and 24%, respectively, compared to the uncompatibilized blend mdpi.com. This enhancement is attributed to the improved interfacial adhesion facilitated by the surfactant, which allows for more efficient stress transfer from the polymer matrix to the dispersed phase mdpi.com.

| Property | Neat PET/PE Blend | PET/PE Blend with BDAC | Percentage Change |

|---|---|---|---|

| Degradation Temperature | Higher | Lower | Decreased |

| Tensile Strength | Baseline | Increased | Up to +14% |

| Tensile Modulus | Baseline | Increased | Up to +24% |

| Tensile Extension | Higher | Lower | Decreased |

Data based on research on the similar compound Benzyldimethyl(tetradecyl)ammonium chloride (BDAC) in PET/PE blends mdpi.com.

Development of Bioactive Polymer Surfaces

Creating polymer surfaces with inherent antimicrobial properties is a significant area of research, particularly for biomedical devices and food packaging. Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity. nih.govnih.gov The positively charged nitrogen atom interacts with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and proteins mdpi.commdpi.com. This interaction disrupts the membrane, leading to the leakage of intracellular contents and ultimately cell death mdpi.commdpi.com.

This compound can be incorporated into polymers to create such bioactive surfaces. There are two primary strategies for this:

As an additive: The compound is physically blended with the polymer before processing. While simple, this can lead to the leaching of the antimicrobial agent over time.

Covalently bonded: The QAC is chemically attached to the polymer backbone. This creates a non-leaching, contact-killing surface that can offer long-term antimicrobial efficacy mdpi.comresearchgate.net.

Polymers containing n-alkyl dimethyl benzyl ammonium chloride moieties have been shown to be effective antimicrobial materials nih.gov. The length of the alkyl chains (in this case, cetyl groups) is a critical factor, as it influences the hydrophobicity of the polymer surface and its ability to penetrate the bacterial cell membrane mdpi.com. The development of these bioactive surfaces represents a promising strategy to combat microbial contamination and biofilm formation on various materials mdpi.comnih.gov.

Advanced Applications in Membrane Science

The unique molecular structure of this compound, a quaternary ammonium compound (QAC), featuring a positively charged nitrogen atom, two long cetyl (C16) alkyl chains, a methyl group, and a benzyl group, suggests its potential utility in the functionalization of polymeric membranes and the development of ion-exchange materials. While specific research focusing exclusively on this compound in these advanced applications is not extensively documented in publicly available literature, the well-established roles of similar long-chain QACs provide a strong basis for understanding its prospective contributions to membrane science and engineering.

Functionalization of Polymeric Membranes for Separation Technologies

The modification of polymeric membranes with QACs is a widely explored strategy to enhance their performance in various separation technologies, including water treatment and purification. The incorporation of QACs onto a membrane surface can impart beneficial properties such as improved hydrophilicity and antimicrobial characteristics.

The general mechanism involves the interaction of the cationic head of the QAC with the membrane surface, which can be achieved through various techniques like surface grafting or coating. The long hydrophobic alkyl chains, such as the cetyl groups in this compound, can physically anchor the molecule into the polymer matrix of the membrane. This modification can alter the surface charge and wettability of the membrane, which in turn influences its interaction with different components in a feed solution. For instance, a more hydrophilic and positively charged surface can help in mitigating the fouling of the membrane by negatively charged organic and biological materials, thereby prolonging its operational lifespan and maintaining high filtration efficiency.

Although direct studies on this compound are limited, research on other QACs has demonstrated significant improvements in membrane properties as illustrated in the conceptual data table below, which outlines potential enhancements based on the known effects of similar compounds.

| Membrane Property | Expected Improvement with this compound Functionalization | Rationale |

| Surface Hydrophilicity | Increased | The cationic nature of the ammonium group attracts water molecules. |

| Antifouling Performance | Enhanced | A positively charged surface can repel negatively charged foulants. The antimicrobial properties of QACs inhibit biofilm formation. |

| Solute Rejection | Potentially Modified | Altered surface charge can influence the rejection of charged solutes through electrostatic interactions. |

| Permeability | Variable | Changes in surface chemistry and potential pore modification can either increase or decrease water flux. |

This table is illustrative and based on the general properties of long-chain quaternary ammonium compounds. Specific performance data for this compound would require dedicated experimental investigation.

Development of Ion-Exchange Materials

Quaternary ammonium salts are fundamental components in the preparation of anion-exchange membranes (AEMs), which are crucial for various electrochemical applications such as fuel cells and electrodialysis. The positively charged nitrogen atom in the QAC serves as the fixed ion-exchange site.

In the context of this compound, the quaternary ammonium group would act as the anion-exchange site. When incorporated into a polymer backbone, these cationic groups allow for the transport of anions through the membrane while excluding cations. The long cetyl chains could potentially act as internal plasticizers, influencing the mechanical properties and flexibility of the resulting ion-exchange material. Furthermore, the hydrophobic nature of the long alkyl chains might affect the water uptake and swelling behavior of the membrane, which are critical parameters for its performance and stability.

The development of ion-exchange materials using QACs involves the chemical integration of these molecules into a stable and robust polymer matrix. The selection of the QAC, including the length of its alkyl chains, can significantly impact the final properties of the ion-exchange membrane. For example, longer alkyl chains might lead to a more defined micro-phase separation within the polymer structure, potentially creating efficient ion-conducting channels.

The following table summarizes the anticipated impact of incorporating a long-chain QAC like this compound into an ion-exchange polymer, based on established principles.

| Ion-Exchange Material Property | Potential Influence of this compound | Underlying Mechanism |

| Ion-Exchange Capacity (IEC) | Controllable | The concentration of the incorporated QAC determines the density of ion-exchange sites. |

| Ionic Conductivity | Dependent on morphology | The arrangement of the ionic groups and the resulting hydrated channels dictate the efficiency of anion transport. |

| Mechanical Stability | Potentially enhanced flexibility | The long alkyl chains may impart a plasticizing effect on the polymer backbone. |

| Water Management | Reduced swelling | The hydrophobic nature of the cetyl groups could help in controlling excessive water uptake. |

This table represents expected trends based on the known structure-property relationships of quaternary ammonium compounds in ion-exchange materials. Empirical data for this compound is needed for validation.

Environmental Fate, Transport, and Remediation Studies

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

Dicetyl methyl benzyl (B1604629) ammonium (B1175870) chloride, a type of quaternary ammonium compound (QAC), is released into the environment primarily through "down-the-drain" disposal to wastewater treatment systems. nih.gov Its ultimate fate is distribution into the aquatic environment through treated effluent and to soils that have been treated with wastewater biosolids. nih.gov

Quaternary ammonium compounds are common in wastewater due to their use in a variety of commercial and consumer products. nih.gov While wastewater treatment plants are effective at removing a high percentage of these compounds, residues can still be detected in the final effluent. nih.govresearchgate.net For instance, studies on similar benzalkonium chlorides (BACs) have found concentrations ranging from 1.2 to 36.6 micrograms per liter in surface water samples collected downstream from wastewater treatment plant discharges. nih.gov This indicates their persistence through the treatment process and subsequent release into aquatic ecosystems. nih.gov Due to their chemical nature, these compounds have a strong tendency to partition from the liquid phase onto the solid sludge during wastewater treatment. nih.gov When these biosolids are applied to land, it results in the introduction of dicetyl methyl benzyl ammonium chloride to terrestrial environments. nih.gov

As a cationic surfactant, this compound possesses a positively charged nitrogen atom. industrialchemicals.gov.au This charge causes it to strongly adsorb to negatively charged particles in the environment, such as those found in soil and sediment. nih.govepa.gov This sorption process reduces the concentration of the compound dissolved in water but leads to its accumulation in sediments. industrialchemicals.gov.au

A growing area of concern is the sorption of such chemicals to microplastics in aquatic environments. nih.gov The interaction is influenced by the chemical's hydrophobicity and the type of plastic. nih.gov Cationic surfactants, like this compound, have been shown to sorb onto the surface of polyethylene (B3416737) (PE) microplastics. nih.gov This binding to microplastics has significant implications, as it can facilitate the long-distance transport of the chemical and increase the potential for ingestion by aquatic organisms, thereby introducing it into the food web. nih.govnih.gov The presence of biofilms on microplastics can further enhance the sorption capacity for organic contaminants. nih.gov

Biodegradation and Chemical Degradation Pathways

The persistence of this compound in the environment is dictated by its susceptibility to breakdown by microorganisms and chemical processes.

The biodegradation of benzyl-containing QACs can occur under aerobic conditions. researchgate.net Some bacteria, such as Aeromonas hydrophila, have been shown to be capable of utilizing compounds like benzyldimethylalkylammonium chloride (BAC) as a sole source of carbon and energy. nih.gov The degradation pathway often begins with the cleavage of the C-alkyl-N bond, followed by a series of demethylation and deamination steps, ultimately leading to the formation of benzoic acid, which is further broken down. nih.gov The rate of biodegradation can be influenced by the presence of other organic matter; small amounts of yeast extract or glucose have been shown to aid the process, while larger amounts can postpone it. epa.gov Acclimation of microbial cultures to these compounds can also lead to more rapid decomposition. epa.gov However, at high concentrations, the antimicrobial nature of these substances can inhibit the activity of the very microorganisms needed for their degradation. researchgate.netepa.gov For example, while aerobic mixed cultures can completely degrade some BACs, nitrification can be inhibited at concentrations above 20 mg/L. researchgate.net Information on anaerobic degradation is less common, but it is generally slower than aerobic degradation.

This compound is generally stable to photolytic degradation. epa.gov Studies on similar alkyl dimethyl benzyl ammonium chlorides (ADBAC) have shown them to be stable to photodegradation in buffered aqueous solutions. publications.gc.ca They are also hydrolytically stable, with long half-lives in aquatic environments across a range of pH levels. publications.gc.ca Therefore, abiotic degradation processes like photolysis and hydrolysis are not considered significant pathways for the removal of this compound from the environment.

Ecotoxicological Assessment in Aquatic Environments

The ecotoxicity of this compound is a significant concern due to its surfactant properties, which can be harmful to aquatic organisms. industrialchemicals.gov.au

These compounds are known to be toxic to a wide range of aquatic life, including algae, invertebrates, and fish. nih.govnih.gov The toxicity varies between different species and is influenced by whether the compound is in its dissolved form or bound to particles. nih.gov For example, the EC50 (the concentration that causes a 50% effect) for the alga Pseudokirchneriella subcapitata exposed to a benzalkonium chloride mixture was found to be 0.255 mg/L, classifying it as very toxic to aquatic life. nih.gov The environmental risk is determined by comparing the estimated environmental concentrations to the concentrations known to cause toxic effects. publications.gc.ca While the strong sorption of these compounds to sediment can mitigate their toxicity in the water column, it can also lead to high concentrations in benthic environments, posing a risk to organisms living there. nih.govindustrialchemicals.gov.au

Impact on Non-Target Aquatic Organisms and Ecosystem Functions

This compound is a member of the broader group of quaternary ammonium compounds (Quats) known as alkyl dimethyl benzyl ammonium chlorides (ADBACs). researchgate.netnih.gov Research into the environmental impact of these compounds reveals significant effects on aquatic life. The cationic nature of these surfactants means they have the potential to cause toxic effects across multiple trophic levels in aquatic ecosystems, with the severity depending on the bioavailability of the quaternary ammonium cations. industrialchemicals.gov.au

Studies on ADBACs demonstrate moderate to high toxicity to freshwater fish and very high toxicity to freshwater aquatic invertebrates and algae, even at microgram concentrations. epa.gov For instance, research on zebrafish (Danio rerio) exposed to environmentally relevant concentrations of ADBAC C12-C16 (0.4, 0.8, and 1.6 μg/L) showed the induction of an oxidative stress response in the liver, brain, gut, and gills after 96 hours of exposure. nih.gov The gills were identified as the most susceptible organ, followed by the gut, liver, and brain. nih.gov This exposure also led to a significant increase in the expression of genes related to apoptosis (programmed cell death), such as bax, blc2, casp3, and p53, across all tested organs. nih.gov

The toxicological effects noted from exposure to ADBACs consistently include reduced food consumption, decreased mean body weight, and diminished body weight gain, which are indicative of local irritation. researchgate.net While these compounds are considered non-volatile, their introduction into aquatic environments, often through treated effluent, is a primary pathway for exposure. researchgate.netresearchgate.net In the environment, these cationic surfactants tend to adsorb strongly to suspended solids, sediments, and soil, which can mitigate their toxicity in the water column. researchgate.netindustrialchemicals.gov.auepa.gov However, this also means they can accumulate in benthic environments, posing a risk to sediment-dwelling organisms. industrialchemicals.gov.auepa.gov

The impact on ecosystem functions is primarily related to the biocidal properties of these compounds. As effective antimicrobial agents, their release into the environment can disrupt microbial communities that are fundamental to nutrient cycling and other ecosystem processes. atamanchemicals.comdrugbank.com

Table 1: Summary of Ecotoxicological Effects of ADBACs on Aquatic Organisms

| Organism Group | Observed Effects | Reference |

|---|---|---|

| Freshwater Fish (e.g., Zebrafish) | Oxidative stress, altered gene expression (apoptosis), reduced body weight and food consumption. | epa.govnih.govresearchgate.net |

| Freshwater Invertebrates | Very high acute toxicity. | epa.gov |

Environmental Risk Assessment Methodologies

The environmental risk assessment for compounds like this compound follows structured methodologies developed by regulatory agencies to ensure that their use does not pose unreasonable adverse effects to the environment. regulations.gov These assessments are crucial due to the known aquatic toxicity of ADBACs. santos.com

A common framework is the Chemical Risk Assessment Framework (CRAF), which involves several tiers of assessment. santos.comsantos.com This process includes developing a risk assessment dossier, determining Predicted No-Effect Concentrations (PNECs) for water and soil, and conducting both qualitative and quantitative risk assessments. santos.comsantos.com The PNEC represents the concentration below which adverse effects in the ecosystem are not expected to occur.

The risk characterization is a key step in this process. It involves calculating a risk ratio by dividing the Predicted Environmental Concentration (PEC) by the PNEC. santos.comsantos.com If this ratio is less than 1.0, it is generally concluded that there are no anticipated adverse effects for the evaluated exposure scenario. santos.com The PEC is estimated using standard exposure models, taking into account factors like the volume of the chemical used and the percentage of removal in sewage treatment plants. industrialchemicals.gov.au

In the United States, the Environmental Protection Agency (EPA) conducts registration reviews for pesticides, including antimicrobial agents like ADBACs. regulations.gov This review process re-evaluates pesticides every 15 years to ensure they continue to meet safety standards based on the latest scientific understanding. regulations.gov For this, the EPA evaluates acute and chronic toxicity data from standardized tests to assess potential effects on non-target aquatic and terrestrial organisms. regulations.gov The agency then uses the most sensitive of these endpoints to conduct its risk assessments. regulations.gov

The methodologies also consider the environmental fate of the chemical, such as its potential to biodegrade or adsorb to soil and sediment. epa.govsantos.com For ADBACs, their strong tendency to bind to solids is a critical factor in assessing exposure and risk in different environmental compartments. industrialchemicals.gov.auepa.gov

Table 2: Key Components of Environmental Risk Assessment for ADBACs

| Assessment Component | Description | Reference |

|---|---|---|

| Predicted No-Effect Concentration (PNEC) | The concentration of a substance below which adverse effects on the environment are not expected. | santos.comsantos.com |

| Predicted Environmental Concentration (PEC) | The estimated concentration of a substance in the environment resulting from its use and release. | industrialchemicals.gov.au |

| Risk Ratio | The ratio of PEC to PNEC, used to characterize risk. A value < 1 suggests low risk. | santos.comsantos.com |

Remediation Technologies for Environmental Contamination

Adsorption Technologies (e.g., Activated Carbon)

Adsorption is a widely used and effective technology for removing organic contaminants, including cationic surfactants like this compound, from water. epa.gov Activated carbon (AC) is the most common adsorbent due to its highly porous structure and large surface area, which provides numerous sites for contaminant molecules to attach. epa.gov

The process involves passing contaminated water through a bed of activated carbon. The organic molecules are attracted to the surface of the carbon and are held there by physical and chemical forces, effectively removing them from the water. epa.gov The primary mechanism for the adsorption of typical organic contaminants from groundwater occurs in the micropores of the activated carbon. epa.gov

For quaternary ammonium compounds, their cationic nature means they can be strongly adsorbed onto negatively charged surfaces. The effectiveness of activated carbon can be enhanced through modification. For example, modifying activated carbon with other substances can improve its selectivity and capacity for specific contaminants. researchgate.net The coupling of adsorption with other processes, such as biodegradation, can also enhance remediation. By concentrating contaminants on its surface, activated carbon can create a favorable environment for microorganisms to break them down, a process that can reduce the time required to meet remedial objectives. epa.gov

This technology is valued for its ability to significantly retard contaminant migration and decrease dissolved phase concentrations, which helps prevent the spread of contamination in groundwater and surface water systems. epa.gov

Advanced Oxidation Processes for this compound Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and sometimes inorganic materials in water and wastewater by oxidation. nih.gov These processes are particularly useful for treating persistent organic pollutants like some quaternary ammonium compounds that are resistant to conventional treatment methods.

AOPs are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH) in sufficient quantities to effect water purification. nih.gov Common AOPs include ozonation (O₃), hydrogen peroxide (H₂O₂) with UV light, and Fenton's reagent (Fe²⁺ + H₂O₂). nih.gov More recently, processes driven by visible light, such as photocatalysis and sulfate (B86663) radical-based AOPs, have gained interest as they can utilize solar energy, making them a more sustainable option. nih.gov

The degradation mechanism in AOPs involves the attack of the highly reactive radicals on the organic contaminant molecules. This attack initiates a series of oxidation reactions that can ultimately lead to the complete mineralization of the contaminant into carbon dioxide, water, and inorganic ions. For a complex molecule like this compound, the radicals would likely attack various points on the molecule, including the benzene (B151609) ring and the long alkyl chains, breaking it down into smaller, less harmful intermediates and eventually mineralizing them.

The efficiency of AOPs depends on several factors, including the pH of the water, the initial concentration of the contaminant, the reaction time, and the dosage of the catalyst or oxidant. nih.gov While specific studies on the degradation of this compound using AOPs are not widely available, the known effectiveness of these processes on other complex organic molecules, such as pesticides and pharmaceuticals, suggests they would be a viable technology for its removal. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Alkyl dimethyl benzyl ammonium chloride (ADBAC) |

| Didecyl dimethyl ammonium chloride (DDAC) |

| Benzalkonium chloride (BAC) |

| Carbon disulfide |

| Cobalt sulfonated phthalocyanine |

| Dimethylsulfide |

| t-butylmercaptan |

| Benzene |

| Trichloroethylene |

| Chlorfenvinphos |

| Methylene (B1212753) blue |

| Diclofenac |

| Hydrogen peroxide |

Research on Microbial Resistance Mechanisms and Mitigation Strategies

Mechanisms of Acquired Microbial Tolerance and Resistance to Quaternary Ammonium (B1175870) Compounds

Bacteria have evolved sophisticated strategies to counteract the antimicrobial effects of QACs. These mechanisms, often involving genetic adaptations, can lead to reduced susceptibility and, in some cases, high-level resistance. The primary modes of action for QACs involve the disruption of cell membrane integrity. nih.govnih.gov Consequently, the most common resistance mechanisms are related to protecting or modifying the cell envelope, actively expelling the compound, or forming protective communities. nih.gov

One of the most significant mechanisms of resistance to QACs is the active expulsion of the biocide from the bacterial cell via efflux pumps. nih.govyoutube.com These are transport proteins embedded in the cell membrane that recognize and export a wide range of toxic substances, including antibiotics and disinfectants like QACs. youtube.comnih.gov

The overexpression of genes encoding these pumps can significantly decrease the intracellular concentration of the QAC, allowing the bacterium to survive at higher environmental concentrations. nih.gov Several families of efflux pumps are implicated in QAC resistance, with the Resistance-Nodulation-Cell Division (RND) family in Gram-negative bacteria and the Small Multidrug Resistance (SMR) family being particularly important. nih.govmdpi.com In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, RND-type pumps like the AcrAB-TolC system are major contributors to multidrug resistance and can efficiently extrude QACs. mdpi.comcardiff.ac.ukresearchgate.net In staphylococci, plasmid-borne genes like qacA and qacB encode for efflux pumps that confer resistance to a variety of cationic antiseptics, including QACs. researchgate.netvirox.com

The regulation of these efflux pump genes is a complex process, often controlled by both dedicated local regulators and global regulatory networks that respond to cellular stress. mdpi.comcardiff.ac.uk For instance, exposure to sub-lethal concentrations of QACs can induce the expression of these pumps, leading to a state of acquired tolerance. nih.govcardiff.ac.uk This induction can be triggered by the biocide itself, acting as a signal for the cell to upregulate its defense mechanisms. tandfonline.com

| Efflux Pump System | Organism Example | Function in QAC Resistance |

| AcrAB-TolC | Escherichia coli, Serratia marcescens | A well-studied RND-type multidrug efflux pump that actively removes QACs and various antibiotics from the cell. cardiff.ac.ukresearchgate.net |

| QacA/B | Staphylococcus aureus | Plasmid-encoded pumps from the SMR family that specifically export QACs and other cationic compounds. nih.govvirox.com |

| SdeAB | Serratia marcescens | An RND-type efflux pump whose expression can be induced by exposure to QACs like cetylpyridinium (B1207926) chloride, leading to resistance. nih.gov |

| AdeABC | Acinetobacter baumannii | An RND-type efflux pump contributing to reduced susceptibility to QACs and other biocides. nih.gov |

Since the primary target of QACs is the cell membrane, modifications to this structure represent a direct defense strategy. nih.govnih.gov Bacteria can alter the composition of their cell envelope to reduce the binding or disruptive action of QACs.

Changes in the phospholipid and fatty acid profiles of the cell membrane have been observed in QAC-resistant strains of P. aeruginosa. nih.govirjmets.com These alterations can affect membrane fluidity and charge, potentially making it less susceptible to perturbation by the cationic heads and hydrophobic tails of QAC molecules. In some Gram-negative bacteria, modifications to the lipopolysaccharide (LPS) layer of the outer membrane can also contribute to reduced susceptibility. researchgate.net A decrease in membrane permeability, for instance, by downregulating porin proteins which act as channels for hydrophilic molecules, can limit the entry of biocides into the cell. sci-hub.se While more research is needed to solidify the link between porin downregulation and QAC tolerance, it remains a plausible contributing mechanism. nih.gov

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), attached to a surface. nih.govnih.gov This mode of growth provides significant protection against antimicrobial agents, including QACs. nih.govsci-hub.se Bacteria within a biofilm can be substantially more resistant to disinfectants than their free-floating (planktonic) counterparts. nih.govnih.gov

The resistance conferred by biofilms is multifactorial:

Limited Penetration: The dense EPS matrix can act as a physical barrier, slowing or preventing the diffusion of the QAC to the cells in the deeper layers of the biofilm. sci-hub.se The matrix components can also neutralize biocides. sci-hub.se

Physiological Heterogeneity: Cells within a biofilm exist in different physiological states. Some cells, particularly those deep within the biofilm with limited access to nutrients and oxygen, may be in a dormant or slow-growing state, making them less susceptible to antimicrobials that target active cellular processes. nih.gov

Stress Response Activation: The biofilm environment can trigger the expression of specific genes, including those for stress responses and efflux pumps, further enhancing resistance. cardiff.ac.ukresearchgate.net

Studies on Listeria monocytogenes have shown that strains capable of producing more biofilm and EPS exhibit significantly higher resistance to benzalkonium chloride. nih.gov Similarly, MDR strains of Salmonella enterica isolated from food processing environments were found to be strong biofilm formers and highly resistant to QACs. nih.gov